3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
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Overview
Description
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrazolo[4,3-d]pyrimidine core. It has a molecular weight of 262.5 g/mol and is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the alteration of cell cycle progression, leading to a significant reduction in the growth of tumor cells . The compound shows significant inhibitory activity, with IC50 values in the nanomolar range .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting cell division and proliferation . This can lead to apoptosis, or programmed cell death, within tumor cells .
Result of Action
The result of the compound’s action is a significant reduction in the growth of tumor cells. Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that the compound could potentially be used as a therapeutic agent in diseases characterized by abnormal cell proliferation, such as cancer .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells . These findings suggest that the compound could have a profound impact on cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, thereby inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 . The inhibition of CDK2 leads to alterations in cell cycle progression and ultimately induces apoptosis .
Dosage Effects in Animal Models
While there is a lack of specific information on the dosage effects of this compound in animal models, compounds with similar structures have shown dose-dependent effects in such models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromo-1-methylpyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN5/c1-13-3-2(4(7)12-13)10-6(8)11-5(3)9/h1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQFEVSCLQAMGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=C(N=C2N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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